2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide
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Overview
Description
2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide is an organic compound with the molecular formula C14H12ClN3O2 It is a derivative of benzamide, characterized by the presence of a chloro group and a hydrazinecarbonyl group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzohydrazide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinecarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide
- N-(2-chlorophenyl)-2-(hydrazinecarbonyl)benzamide
- 2-chloro-N-(2-hydroxyphenyl)benzamide
Uniqueness
2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications. For instance, the position of the chloro and hydrazinecarbonyl groups can significantly influence the compound’s ability to interact with biological targets and its overall stability .
Properties
Molecular Formula |
C14H12ClN3O2 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-7-3-1-5-9(11)13(19)17-12-8-4-2-6-10(12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) |
InChI Key |
LIBJSSANTPIULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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